3-Methylxanthine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

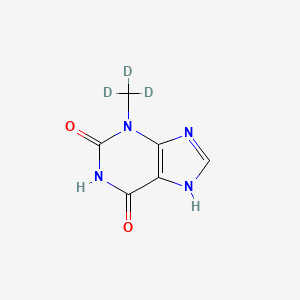

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N4O2 |

|---|---|

Molecular Weight |

169.16 g/mol |

IUPAC Name |

3-(trideuteriomethyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C6H6N4O2/c1-10-4-3(7-2-8-4)5(11)9-6(10)12/h2H,1H3,(H,7,8)(H,9,11,12)/i1D3 |

InChI Key |

GMSNIKWWOQHZGF-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=O)NC1=O)NC=N2 |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of 3-Methylxanthine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and stability of 3-Methylxanthine-d3. Given the limited availability of data specific to the deuterated form, this guide combines information on 3-Methylxanthine with established principles of stability testing for deuterated compounds.

Core Chemical Properties

This compound is a deuterated analog of 3-Methylxanthine, a metabolite of the widely used pharmaceuticals theophylline and theobromine.[1] The "-d3" designation indicates that the three hydrogen atoms of the methyl group at the 3-position have been replaced with deuterium. This isotopic labeling is often utilized in pharmacokinetic and metabolic studies.

Physicochemical Data

Quantitative data for 3-Methylxanthine is summarized in the table below. The properties of this compound are expected to be very similar, with a slight increase in molecular weight due to the deuterium substitution.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃D₃N₄O₂ | N/A |

| Molecular Weight | 169.16 g/mol | N/A |

| Appearance | White to off-white or light-yellow solid | [2] |

| Melting Point | >300 °C | [3] |

| Solubility | Slightly soluble in water; soluble in DMSO and alcohol. | N/A |

| pKa | Data not available | N/A |

| LogP | -0.7 | [3] |

Stability and Storage

General Stability: 3-Methylxanthine is considered a stable compound under normal laboratory conditions.[2] However, like other xanthine derivatives, it may be susceptible to degradation under harsh conditions.

Storage Recommendations: For long-term storage, this compound powder should be stored at -20°C, protected from light. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to keep containers tightly sealed in a dry and well-ventilated place to prevent moisture absorption, which can be particularly detrimental to deuterated compounds by facilitating H-D exchange.

Degradation Pathways: The potential degradation pathways for 3-Methylxanthine, based on the known degradation of other methylxanthines, include hydrolysis and oxidation. Forced degradation studies would be necessary to definitively identify the degradation products of this compound.

Experimental Protocols

Proposed Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from any potential degradation products. The following protocol is a proposed starting point based on established methods for methylxanthine analysis.

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A gradient elution is recommended to ensure the separation of polar and non-polar degradants.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

A starting gradient could be 95% A and 5% B, with a linear gradient to increase the percentage of B over time.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detection Wavelength: 273 nm

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Study Protocol

Forced degradation studies are necessary to establish the intrinsic stability of this compound and to generate potential degradation products for method validation. The following protocol is based on ICH guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 105°C for 48 hours.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

-

For thermal degradation, expose the solid powder.

-

After the specified time, neutralize the acidic and basic samples.

-

Analyze all samples by the validated stability-indicating HPLC method.

-

Characterize any significant degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling and Metabolic Pathways

Theophylline Metabolism

3-Methylxanthine is a major metabolite of theophylline. The metabolic pathway primarily involves N-demethylation by cytochrome P450 enzymes in the liver.

Caption: Metabolic pathway of Theophylline.

Theobromine Metabolism

3-Methylxanthine is also a metabolite of theobromine, formed through N-demethylation.

Caption: Metabolic pathway of Theobromine.

Phosphodiesterase Inhibition Pathway

Methylxanthines, including 3-Methylxanthine, act as non-selective inhibitors of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in various physiological effects such as smooth muscle relaxation.

Caption: Phosphodiesterase inhibition by this compound.

Conclusion

This compound is a valuable tool for researchers in drug metabolism and pharmacokinetics. While it is generally a stable compound, specific quantitative stability data is lacking. The information and protocols provided in this guide offer a framework for its proper handling, storage, and the development of robust analytical methods to ensure the integrity of experimental results. Further investigation into the specific degradation pathways and kinetics of the deuterated form is warranted.

References

3-Methylxanthine-d3: A Technical Guide to Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of 3-Methylxanthine-d3, a deuterated analog of the caffeine metabolite 3-Methylxanthine. This document is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analysis or as tracers in metabolic studies.

Introduction to this compound

3-Methylxanthine is a metabolite of caffeine and theophylline. Its deuterated form, this compound, serves as an ideal internal standard for mass spectrometry-based quantification of 3-Methylxanthine in biological matrices. The incorporation of three deuterium atoms in the methyl group creates a mass shift that allows for clear differentiation from the endogenous, unlabeled analyte, while maintaining nearly identical physicochemical properties. This ensures accurate and precise quantification by correcting for variations during sample preparation and analysis.

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of a stable isotope-labeled compound are critical parameters that define its quality and suitability for use in sensitive analytical methods. Isotopic purity refers to the percentage of the molecule that contains the desired isotopic label, while isotopic enrichment specifies the percentage of a particular atom that is the desired isotope.

While a specific Certificate of Analysis for this compound is not publicly available, the following table presents representative data based on the analysis of analogous deuterated methylxanthines, such as 1-Methylxanthine-d3 and 7-Methylxanthine-d3. This data is for illustrative purposes and actual values may vary between different batches and suppliers.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC-UV |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Isotopic Purity (d3) | Report Value | Mass Spectrometry |

| Isotopic Purity (d2) | Report Value | Mass Spectrometry |

| Isotopic Purity (d1) | Report Value | Mass Spectrometry |

| Isotopic Purity (d0) | Report Value | Mass Spectrometry |

Experimental Protocols for Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of this compound is typically performed using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To determine the percentage of deuterium incorporation in this compound.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-250.

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the ions corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species are used to calculate the isotopic enrichment.

-

Determination of Isotopic Purity and Structural Confirmation by NMR

Objective: To confirm the position of deuterium labeling and to assess the overall purity of the compound.

Methodology: ¹H and ²H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the location of the deuterium labels.

-

Integration of the remaining proton signals relative to a known internal standard can be used to determine chemical purity.

-

-

²H NMR Analysis:

-

Acquire a deuterium NMR spectrum.

-

A single resonance corresponding to the deuterated methyl group should be observed, confirming the presence of the deuterium label.

-

Signaling Pathways and Applications

3-Methylxanthine, as a metabolite of caffeine, is involved in the broader metabolic pathways of methylxanthines. While this compound itself is not directly involved in signaling pathways, its application is crucial for studying these pathways. It is primarily used as an internal standard in pharmacokinetic and pharmacodynamic studies of caffeine and theophylline, allowing for the accurate measurement of their metabolites, including 3-Methylxanthine.

The Role of 3-Methylxanthine-d3 in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of 3-Methylxanthine-d3 in scientific research. As a deuterated analog of 3-Methylxanthine, a key metabolite of caffeine and theophylline, this stable isotope-labeled compound serves as an indispensable tool in pharmacokinetic and metabolic studies. Its primary utility lies in its function as an internal standard for highly accurate quantification of 3-Methylxanthine and other related analytes in complex biological matrices using mass spectrometry.

Core Application: An Internal Standard for Quantitative Analysis

In the realm of analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled compounds like this compound are considered the gold standard for internal standards.[1] The incorporation of deuterium atoms results in a molecule that is chemically identical to the endogenous analyte (3-Methylxanthine) but has a higher molecular weight. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.[1]

The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample extraction, potential matrix effects that can suppress or enhance the analyte signal, and fluctuations in instrument performance.[1] This leads to significantly improved precision and accuracy in the quantification of the target analyte.

Quantitative Data for Analysis

The precise measurement of 3-Methylxanthine is critical in studies of caffeine metabolism. Below are the key mass spectrometry parameters for 3-Methylxanthine and its deuterated internal standard, this compound. These parameters are essential for setting up a quantitative LC-MS/MS assay using Multiple Reaction Monitoring (MRM).

| Compound | Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

| 3-Methylxanthine | C₆H₆N₄O₂ | 166.14[2][3] | 167.1 | Not specified in results |

| This compound | C₆H₃D₃N₄O₂ | 169.16 | 170.1 (inferred) | Not specified in results |

Note: The precursor ion for this compound is inferred by adding the mass of three deuterium atoms to the unlabeled molecule. The specific product ions, which are determined by fragmentation patterns, were not explicitly available in the searched literature but would be selected based on stable and intense fragments during method development.

Experimental Protocols

The following is a representative experimental protocol for the quantification of caffeine metabolites, including 3-Methylxanthine, in human plasma using this compound as an internal standard. This protocol is a composite based on common methodologies described in the literature.

Sample Preparation: Protein Precipitation

This method is widely used for its simplicity and effectiveness in removing the majority of proteins from plasma samples.

-

Objective: To extract caffeine and its metabolites from plasma while removing interfering proteins.

-

Procedure:

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add 200 µL of a protein precipitation solution. This solution typically consists of methanol or acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 100 ng/mL).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

-

LC-MS/MS Analysis

-

Objective: To chromatographically separate and quantify 3-Methylxanthine using tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is commonly used for the separation of methylxanthines.

-

Mobile Phase: A gradient elution is typically employed using:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for 3-Methylxanthine and this compound as detailed in the table above.

-

Data Analysis: The concentration of 3-Methylxanthine in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of the analyte.

-

Visualizing the Role of 3-Methylxanthine

Caffeine Metabolism Pathway

3-Methylxanthine is a downstream metabolite in the complex pathway of caffeine metabolism, which primarily occurs in the liver. This pathway is crucial for understanding the pharmacokinetics of caffeine and the effects of its various metabolites. The major enzyme responsible for the initial steps of caffeine metabolism is Cytochrome P450 1A2 (CYP1A2).

Experimental Workflow for Pharmacokinetic Analysis

The use of this compound is integral to the workflow of a typical pharmacokinetic study of caffeine. The following diagram illustrates the key steps from sample collection to data analysis.

Beyond an Internal Standard: The Biological Activity of 3-Methylxanthine

While its deuterated form is primarily used as a research tool, 3-Methylxanthine itself is a biologically active molecule. As a metabolite of the widely consumed substances caffeine and theophylline, its physiological effects are of significant interest.

Research has shown that 3-Methylxanthine acts as a phosphodiesterase (PDE) inhibitor, which can lead to an increase in intracellular cyclic guanosine monophosphate (cGMP). This mechanism is shared with other methylxanthines and contributes to effects such as smooth muscle relaxation. More recent studies have uncovered novel roles for 3-Methylxanthine. For instance, it has been found to enhance the apoptotic effects of the chemotherapy drug cisplatin in ovarian cancer models, potentially by modulating the cAMP signaling pathway and the dopamine receptor D1. These findings suggest that 3-Methylxanthine may have therapeutic potential beyond its role as a metabolite.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-Methylxanthine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methylxanthine-d3, an isotopically labeled analog of the naturally occurring methylxanthine. This document details a feasible synthetic pathway, outlines precise experimental protocols, and presents expected analytical data for the successful identification and characterization of the target molecule. The inclusion of a deuterated methyl group makes this compound a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in quantitative mass spectrometry-based assays.

Introduction

3-Methylxanthine is a purine alkaloid and a metabolite of caffeine and theophylline.[1] Its isotopically labeled form, this compound, is of significant interest in pharmaceutical and metabolic research. The incorporation of a stable isotope label allows for the precise tracing and quantification of this metabolite in complex biological matrices, aiding in drug metabolism and pharmacokinetic (DMPK) studies. This guide outlines a robust methodology for the synthesis and rigorous characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the regioselective N3-methylation of a suitable xanthine precursor using a deuterated methylating agent. A plausible and efficient method involves the direct methylation of xanthine using deuterated methyl iodide (CD₃I). The selectivity of the methylation at the N3 position is a critical aspect of this synthesis and can be influenced by the choice of base and reaction conditions.

Proposed Synthetic Pathway

The synthesis commences with the deprotonation of xanthine using a suitable base, followed by nucleophilic attack of the resulting anion on deuterated methyl iodide. While methylation of xanthine can occur at multiple nitrogen atoms (N1, N3, N7, and N9), reaction conditions can be optimized to favor methylation at the N3 position.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Xanthine

-

Deuterated Methyl Iodide (CD₃I, 99.5 atom % D)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Ethanol

Procedure:

-

To a solution of xanthine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.1 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add deuterated methyl iodide (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the DMF under reduced pressure.

-

To the residue, add deionized water and stir. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold deionized water, and then with a small amount of cold ethanol.

-

If the product remains in the aqueous phase, extract with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel to afford pure this compound.

-

Dry the final product under vacuum.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of the deuterium label. The molecular weight of this compound is expected to be 3 units higher than that of the unlabeled 3-Methylxanthine.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₆H₃D₃N₄O₂ |

| Molecular Weight | 169.16 g/mol |

| [M+H]⁺ (Monoisotopic) | 170.07 m/z |

| [M-H]⁻ (Monoisotopic) | 168.06 m/z |

Experimental Protocol: Mass Spectrometry

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Sample Preparation: Dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid for positive ion mode, or methanol/water for negative ion mode).

-

Analysis: Infuse the sample solution directly into the mass spectrometer or analyze via LC-MS. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the absence of the N3-methyl protons, which is a direct consequence of deuteration. ¹³C NMR will show the characteristic signals for the xanthine core.

Table 2: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.8-8.0 | s | H-8 |

| ¹H | ~11.0-11.5 | br s | N-7/N-9-H |

| ¹H | ~11.5-12.0 | br s | N-1-H |

| ¹³C | ~155 | s | C-6 |

| ¹³C | ~151 | s | C-2 |

| ¹³C | ~148 | s | C-4 |

| ¹³C | ~141 | s | C-8 |

| ¹³C | ~107 | s | C-5 |

| ¹³C | ~29 | t (due to C-D coupling) | -CD₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for xanthine derivatives.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized this compound. A reversed-phase HPLC method is generally suitable for the analysis of methylxanthines.

Table 3: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 5-30% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~273 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Experimental Protocol: HPLC Analysis

-

Prepare a standard solution of the synthesized this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the sample and run the analysis using the specified method.

-

Determine the purity of the compound by calculating the peak area percentage of the main peak relative to the total peak area.

Workflow and Data Visualization

The overall process from synthesis to characterization can be visualized as a streamlined workflow.

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via N3-methylation of xanthine with deuterated methyl iodide is a viable approach. The outlined analytical methodologies, including mass spectrometry, NMR spectroscopy, and HPLC, are essential for confirming the successful synthesis, isotopic labeling, and purity of the final product. This isotopically labeled compound will serve as an invaluable tool for researchers in the fields of drug metabolism, pharmacokinetics, and bioanalysis.

References

Physical and chemical properties of 3-Methylxanthine-d3

An In-depth Technical Guide to 3-Methylxanthine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methods, and biological activities of this compound. This information is intended to support research, development, and application of this isotopically labeled compound in various scientific disciplines.

Physicochemical Properties

This compound is a deuterated analog of 3-Methylxanthine, a naturally occurring purine alkaloid. The primary difference between the two is the presence of three deuterium atoms on the methyl group at the 3-position, which increases its molecular weight. This isotopic labeling is particularly useful in metabolic studies and as an internal standard in quantitative analyses.

Table 1: Physical and Chemical Properties of 3-Methylxanthine and this compound

| Property | 3-Methylxanthine | This compound | Source(s) |

| Molecular Formula | C₆H₆N₄O₂ | C₆H₃D₃N₄O₂ | [1][2] |

| Molecular Weight | 166.14 g/mol | 169.16 g/mol | [1][2] |

| CAS Number | 1076-22-8 | Not available | [1] |

| Appearance | White to off-white solid | White to off-white solid | |

| Melting Point | >300 °C | >300 °C (expected) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water (expected). | |

| pKa | Not available | Not available | |

| LogP | -0.50 | -0.50 (predicted) |

Synthesis and Experimental Protocols

A general synthesis for the non-deuterated 3-Methylxanthine involves the reaction of 5,6-Diamino-1-methyluracil with formic acid. Another method describes the methylation of 3-methylxanthine sodium salt.

Conceptual Synthetic Workflow for this compound:

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Methodologies

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for the analysis of methylxanthines, including 3-Methylxanthine.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method for the simultaneous determination of several methylxanthines has been developed.

Table 2: HPLC Method Parameters for Methylxanthine Analysis

| Parameter | Description | Source(s) |

| Column | Bondesil C18 | |

| Mobile Phase | Methanol–water–acetic acid (20:75:5, v/v/v) | |

| Flow Rate | 0.7 mL/min | |

| Detection | UV at 273 nm | |

| Injection Volume | 20 µL |

Experimental Protocol: Sample Preparation for HPLC Analysis of Urine Samples

-

Condition a solid-phase extraction (SPE) C18 column with 2 mL of methanol followed by 2 mL of water.

-

Pass the urine sample through the conditioned SPE column.

-

Dry the column.

-

Elute the analytes with 1 mL of methanol.

-

The eluate is then ready for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and specificity for the quantification of 3-Methylxanthine in biological matrices.

General LC-MS/MS Experimental Workflow:

Caption: General workflow for LC-MS/MS analysis of 3-Methylxanthine.

Biological Activity and Signaling Pathways

3-Methylxanthine exhibits several biological activities, primarily as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.

Phosphodiesterase (PDE) Inhibition

As a methylxanthine, 3-Methylxanthine competitively inhibits phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in intracellular levels of these second messengers, which are involved in numerous signaling pathways.

Caption: Mechanism of phosphodiesterase inhibition by 3-Methylxanthine.

Dopamine D1 Receptor-Mediated Apoptosis

Recent studies have shown that 3-Methylxanthine can enhance cisplatin-induced apoptosis in ovarian cancer cells through a dopamine receptor D1 (DRD1)-dependent pathway. This involves the modulation of the cAMP signaling pathway.

Caption: Signaling pathway of this compound in enhancing apoptosis.

Applications in Research

The primary applications of this compound are in:

-

Metabolomics: As an internal standard for the accurate quantification of 3-Methylxanthine in biological samples. The use of a stable isotope-labeled standard corrects for variations in sample preparation and instrument response.

-

Pharmacokinetic Studies: To trace the metabolic fate of 3-Methylxanthine in vivo without the use of radioactive isotopes.

-

Drug Metabolism Studies: To investigate the activity of enzymes involved in the metabolism of methylxanthines, such as cytochrome P450 enzymes.

Conclusion

This compound is a valuable tool for researchers in pharmacology, drug metabolism, and metabolomics. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased molecular weight, which allows for its use as an internal standard. The detailed analytical methods and understanding of its biological signaling pathways provided in this guide will aid in its effective application in scientific research. Further research is warranted to develop and publish a detailed, optimized synthesis protocol for this compound to enhance its accessibility to the research community.

References

Procuring 3-Methylxanthine-d3 for Laboratory Applications: A Technical Guide

For researchers, scientists, and professionals in drug development, obtaining high-purity, stable isotope-labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. This in-depth technical guide addresses the procurement and utilization of 3-Methylxanthine-d3, a deuterated analog of the endogenous metabolite 3-methylxanthine.

It is important to note that this compound is not a standard, off-the-shelf product. Extensive searches of chemical supplier catalogs indicate that this compound is available primarily through custom synthesis. This guide, therefore, focuses on the process of acquiring custom-synthesized this compound and provides an overview of its potential applications in a laboratory setting.

Locating a Supplier for Custom Synthesis

While not available as a stock item, several reputable companies specializing in stable isotope labeling and custom chemical synthesis are equipped to produce this compound. These companies typically have extensive experience in the synthesis of complex organic molecules and can provide the necessary documentation, such as a Certificate of Analysis (CoA), to ensure product quality.

When sourcing a custom synthesis provider, it is crucial to inquire about their capabilities in deuteration, their quality control processes, and their ability to provide detailed analytical data. Key specifications to discuss include:

-

Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isotopic Enrichment: The percentage of molecules containing the deuterium label, usually determined by Mass Spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Final Formulation: Whether the product is supplied as a solid or in a solution.

Below is a table of potential suppliers known for their expertise in custom synthesis of stable isotope-labeled compounds. Researchers should contact these companies directly to request a quote for the synthesis of this compound.

| Supplier | Contact Information | Specialization | Notes |

| Toronto Research Chemicals (TRC) | Website: --INVALID-LINK-- | Custom synthesis of complex organic chemicals, including stable isotope-labeled compounds. | A well-established provider with a broad range of synthetic capabilities. |

| Cambridge Isotope Laboratories, Inc. (CIL) | Website: --INVALID-LINK-- | Production of stable isotopes and stable isotope-labeled compounds. | A leading supplier in the field of stable isotope chemistry. |

| Alsachim, a part of Shimadzu | Website: --INVALID-LINK-- | Development of stable isotope-labeled internal standards and custom synthesis. | Offers expertise in producing labeled standards for clinical and research applications. |

| Omicron Biochemicals, Inc. | Website: --INVALID-LINK-- | Synthesis of 13C, 2H, 15N, and 18O labeled carbohydrates, nucleosides, and their derivatives. | While specializing in carbohydrates and nucleosides, they may have the capability for custom synthesis of related heterocyclic compounds. |

The Custom Synthesis Workflow

The process of procuring a custom-synthesized chemical like this compound typically follows a structured workflow. Understanding this process can help researchers plan their experiments and timelines effectively.

3-Methylxanthine-d3: A Technical Guide to Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specifications found on a Certificate of Analysis (CoA) for 3-Methylxanthine-d3. This deuterated analog of 3-methylxanthine, a metabolite of caffeine and theophylline, is a critical internal standard for pharmacokinetic and metabolic studies. Understanding the quality control parameters detailed in a CoA is paramount for ensuring the accuracy and reliability of experimental results.

Core Specifications

The quality of this compound is defined by a series of physicochemical and isotopic purity tests. The following table summarizes the typical specifications and their acceptable limits.

| Parameter | Specification | Typical Value |

| Identification | ||

| Appearance | White to Off-White Solid | Conforms |

| Identity (¹H NMR) | Conforms to structure | Conforms |

| Identity (MS) | Conforms to structure | Conforms |

| Purity | ||

| Chemical Purity (HPLC) | ≥98.0% | 99.78% |

| Isotopic Purity (NMR/MS) | ≥95% | >95% |

| Physical Properties | ||

| Melting Point | >300 °C | >300 °C |

| Residual Solvents | ||

| As per USP <467> | Meets requirements | Not Detected |

| Storage | ||

| Recommended Conditions | +4°C, Inert atmosphere | - |

Analytical Methodologies

Accurate determination of the specifications for this compound relies on a suite of robust analytical techniques. The following sections detail the experimental protocols for the key analyses performed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any non-deuterated and other impurities.

Instrumentation:

-

HPLC System with a UV-Vis Detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Sample Diluent: 50:50 Water/Acetonitrile

Procedure:

-

Prepare the mobile phases and degas them.

-

Accurately weigh and dissolve the this compound standard in the sample diluent to a final concentration of approximately 1 mg/mL.

-

Set the HPLC parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 273 nm

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

-

Inject the sample and record the chromatogram.

-

Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and isotopic distribution of this compound.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source

Procedure:

-

The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

-

The mass spectrometer is operated in positive ion mode.

-

A full scan is acquired to determine the molecular weight of the parent ion.

-

The isotopic distribution is examined to confirm the presence of the deuterium labels and to calculate the isotopic purity. The expected molecular weight for this compound (C6H3D3N4O2) is approximately 169.16 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Enrichment

Objective: To confirm the chemical structure and determine the level of deuterium incorporation.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d6)

Procedure:

-

Dissolve an accurately weighed amount of this compound in the deuterated solvent.

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons at the 3-position confirms successful deuteration.

-

Integration of the remaining proton signals should be consistent with the structure of 3-Methylxanthine.

-

The isotopic enrichment can be estimated by comparing the integral of the residual methyl proton signal to the integral of a non-deuterated proton signal in the molecule.

Visualizing Workflows and Structures

To better illustrate the processes and molecules discussed, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: A typical quality control workflow for this compound analysis.

An In-depth Technical Guide to the Mass Spectrum of 3-Methylxanthine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 3-Methylxanthine-d3, a deuterated isotopologue of the naturally occurring methylxanthine. 3-Methylxanthine is a metabolite of theophylline and is structurally related to caffeine and theobromine.[1] The incorporation of three deuterium atoms in the N3-methyl group serves as a valuable tool in pharmacokinetic and metabolic studies, enabling its differentiation from the endogenous compound. This document outlines the expected fragmentation patterns, experimental protocols for its analysis, and the biological context of its parent compound.

Predicted Mass Spectrum Data of this compound

The mass spectrum of this compound is predicted based on the known fragmentation of 3-Methylxanthine and other xanthine derivatives. The primary ionization technique considered here is electrospray ionization (ESI) in positive mode, which typically yields the protonated molecule [M+H]+. The molecular weight of 3-Methylxanthine is 166.14 g/mol .[2] For the d3 isotopologue, the molecular weight is increased by three, resulting in a molecular weight of approximately 169.16 g/mol .

| Ion | Predicted m/z | Description |

| [M+H]+ | 170.1 | Protonated parent molecule of this compound. |

| [M-CD3NCO+H]+ | 110.0 | Loss of the deuterated methyl isocyanate group from the pyrimidine ring. This is a characteristic fragmentation for N-methylated xanthines. |

| [M-CD3NCO-CO+H]+ | 82.0 | Subsequent loss of a carbonyl group (CO) following the initial fragmentation. |

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), based on established methods for caffeine and related metabolites.[3][4][5]

1. Sample Preparation:

-

Objective: To extract this compound from the biological matrix (e.g., plasma, urine) and prepare it for LC-MS analysis.

-

Procedure:

-

To 100 µL of the sample, add an internal standard (e.g., a stable isotope-labeled analog of another xanthine derivative).

-

Perform a protein precipitation step by adding 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

2. Liquid Chromatography (LC):

-

Objective: To chromatographically separate this compound from other components in the sample.

-

Typical Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

3. Mass Spectrometry (MS):

-

Objective: To detect and quantify this compound.

-

Typical Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, or full scan for qualitative analysis.

-

Key Transitions for MRM (Predicted):

-

170.1 → 110.0

-

170.1 → 82.0

-

-

Ion Source Parameters: Optimized for the specific instrument, but typically include settings for capillary voltage, cone voltage, desolvation gas flow, and temperature.

-

Visualizations

Predicted Fragmentation Pathway of this compound

Caption: Predicted ESI-MS/MS fragmentation of this compound.

General LC-MS Experimental Workflow

Caption: A typical workflow for the analysis of this compound.

Biological Significance and Pathways

3-Methylxanthine is a purine alkaloid and a known metabolite of theophylline, a widely used pharmaceutical for respiratory diseases. Methylxanthines, in general, exert their physiological effects through mechanisms such as the inhibition of phosphodiesterases and antagonism of adenosine receptors. The study of 3-Methylxanthine and its deuterated forms is crucial for understanding the metabolism, pharmacokinetics, and potential pharmacological activities of theophylline and other related compounds. The metabolic pathway primarily involves the demethylation and oxidation of the parent compound. Understanding these pathways is essential for drug development and toxicology studies.

Metabolic Pathway of Theophylline to 3-Methylxanthine

Caption: The primary metabolic conversion of theophylline.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Methylxanthine | C6H6N4O2 | CID 70639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of caffeine and caffeine-related metabolites in ephedra-containing standard reference materials using liquid chromatography with absorbance detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of 3-Methylxanthine in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of 3-Methylxanthine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 3-Methylxanthine, a metabolite of theophylline and caffeine, is a key analyte in pharmacokinetic and drug metabolism studies. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, 3-Methylxanthine-d3. The protocol details a straightforward protein precipitation sample preparation procedure and rapid chromatographic separation, making it suitable for high-throughput analysis in clinical research and drug development settings.

Introduction

3-Methylxanthine is a purine alkaloid and a metabolite of caffeine and theophylline.[1][2] Its accurate quantification in biological matrices is crucial for understanding the metabolism and pharmacokinetics of these widely consumed compounds.[3] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4] A significant challenge in bioanalytical methods is the variability introduced by matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate results.[5] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these effects. The SIL-IS co-elutes with the analyte and experiences identical ionization effects, thereby providing reliable correction and ensuring high-quality quantitative data. This application note provides a complete workflow, from sample preparation to LC-MS/MS analysis, for the determination of 3-Methylxanthine in human plasma.

Experimental

Materials and Reagents

-

3-Methylxanthine and this compound were of high purity (≥98%).

-

HPLC-grade methanol, acetonitrile, and water were used.

-

Formic acid (LC-MS grade) was also used.

-

Human plasma was sourced from authorized vendors.

Standard and Quality Control Sample Preparation

Stock solutions of 3-Methylxanthine and this compound were prepared in methanol. Working solutions for calibration standards and quality control (QC) samples were prepared by diluting the stock solutions with a methanol/water mixture. Calibration standards were prepared by spiking blank human plasma with the 3-Methylxanthine working solutions to achieve a concentration range of 5 to 5000 ng/mL. QC samples were prepared at low, medium, and high concentrations (e.g., 15, 800, and 4000 ng/mL). A working solution of the internal standard (this compound) was prepared at a concentration of 500 ng/mL.

Sample Preparation Protocol

-

To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (this compound in methanol).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a re-equilibration step.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Methylxanthine: m/z 167.1 → 110.1

-

This compound: m/z 170.1 → 113.1

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-30 eV.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of 3-Methylxanthine in human plasma. The use of this compound as an internal standard effectively compensated for any variability during sample preparation and ionization.

Quantitative Data Summary

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Table 1: Linearity of the Calibration Curve

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| 3-Methylxanthine | 5 - 5000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |

| Low | 15 | < 5 | < 7 | 95 - 105 |

| Medium | 800 | < 4 | < 6 | 97 - 103 |

| High | 4000 | < 3 | < 5 | 98 - 102 |

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Recovery (%) |

| Low | 15 | > 85 |

| Medium | 800 | > 88 |

| High | 4000 | > 90 |

Visualizations

Caffeine Metabolic Pathway

The following diagram illustrates the metabolic pathway of caffeine, highlighting the formation of 3-Methylxanthine.

Caption: Metabolic pathway of caffeine to its primary and secondary metabolites.

Experimental Workflow

The diagram below outlines the key steps in the analytical workflow.

Caption: Experimental workflow for the analysis of 3-Methylxanthine in plasma.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of 3-Methylxanthine in human plasma. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required in regulated bioanalysis. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving methylxanthines.

References

- 1. Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Analytical and clinical validation of an LC-MS/MS method to measure thiopurine S-methyltransferase activity by quantifying d3-6-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Method for the Quantitative Analysis of Theophylline and its Major Metabolites in Human Plasma Using 3-Methylxanthine-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of theophylline and its primary metabolites—1-methylxanthine (1-MX), 3-methylxanthine (3-MX), and 1,3-dimethyluric acid (1,3-DMU)—in human plasma. The method utilizes a stable isotope-labeled internal standard, 3-Methylxanthine-d3, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Introduction

Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical use is complicated by a narrow therapeutic index and significant inter-individual variability in its metabolism, necessitating careful monitoring of its plasma concentrations. Theophylline is primarily metabolized in the liver by the cytochrome P450 1A2 (CYP1A2) enzyme system.[1][2] The main metabolic pathways are N-demethylation to 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX), and 8-hydroxylation to 1,3-dimethyluric acid (1,3-DMU).[2] The quantitative analysis of both the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and for dose adjustments.

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response. In this method, this compound is employed as the internal standard due to its structural similarity to the analytes and its co-elution, which provides reliable quantification.

Experimental

Materials and Reagents

-

Theophylline, 1-methylxanthine, 3-methylxanthine, and 1,3-dimethyluric acid analytical standards were purchased from a reputable supplier.

-

This compound was used as the internal standard.

-

HPLC-grade methanol, acetonitrile, and formic acid were obtained from a commercial source.

-

Ultrapure water was generated in-house.

-

Human plasma (K2-EDTA) was sourced from an accredited biobank.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Preparation of Standard Solutions

Stock solutions of theophylline, its metabolites, and the internal standard (this compound) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

A protein precipitation method was used for sample preparation. To 100 µL of plasma sample, 200 µL of ice-cold acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the mobile phase, and an aliquot was injected into the LC-MS/MS system.

LC-MS/MS Conditions

Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B in 5 minutes, hold for 1 min, then re-equilibrate |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Theophylline | 181.1 | 124.1 |

| 1-Methylxanthine | 167.1 | 110.1 |

| 3-Methylxanthine | 167.1 | 124.1 |

| 1,3-Dimethyluric Acid | 197.1 | 140.1 |

| This compound (IS) | 170.1 | 127.1 |

Results and Discussion

Method Validation

The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curves were linear over the concentration ranges of 5-5000 ng/mL for theophylline and 2-2000 ng/mL for its metabolites, with a coefficient of determination (r²) greater than 0.99 for all analytes. The lower limit of quantification (LLOQ) was established at 5 ng/mL for theophylline and 2 ng/mL for the metabolites, with acceptable precision and accuracy.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision, expressed as the relative standard deviation (%RSD), was less than 15%, and the accuracy was within ±15% of the nominal values for all analytes.

Recovery and Matrix Effect

The extraction recovery of the analytes and the internal standard was consistent and reproducible across the three QC levels. The matrix effect was assessed and found to be minimal, with the use of the stable isotope-labeled internal standard effectively compensating for any ion suppression or enhancement.

Quantitative Data Summary

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Theophylline | 5 - 5000 | 5 | < 10% | < 12% | 95 - 108% |

| 1-Methylxanthine | 2 - 2000 | 2 | < 12% | < 14% | 92 - 110% |

| 3-Methylxanthine | 2 - 2000 | 2 | < 11% | < 13% | 94 - 107% |

| 1,3-Dimethyluric Acid | 2 - 2000 | 2 | < 13% | < 15% | 90 - 112% |

Visualizations

Figure 1: Metabolic pathway of Theophylline.

Figure 2: Experimental workflow for the analysis of Theophylline and its metabolites.

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the simultaneous quantification of theophylline and its major metabolites in human plasma. The use of a simple protein precipitation sample preparation protocol and a fast chromatographic run time makes this method suitable for high-throughput analysis in a clinical or research setting. The incorporation of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method can be a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of theophylline.

References

Application Notes and Protocols for the Analysis of 3-Methylxanthine Using a Deuterated Internal Standard

Introduction

3-Methylxanthine is a methylated xanthine derivative and a metabolite of theophylline and caffeine.[1][2] Accurate quantification of 3-methylxanthine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The use of a stable isotope-labeled internal standard, such as a deuterated analog of 3-methylxanthine (e.g., 3-methylxanthine-d3), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The co-elution of the analyte and its deuterated internal standard allows for the correction of variability in sample preparation and matrix-induced ion suppression or enhancement, leading to improved accuracy and precision.[5]

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of 3-methylxanthine in biological fluids: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation. Each protocol incorporates the use of a deuterated internal standard to ensure high-quality quantitative results.

Analytical Overview

The following protocols are designed for the extraction of 3-methylxanthine from plasma or urine samples, followed by analysis using LC-MS/MS. The quantitative data presented is based on validated methods for methylxanthines and serves as a reference for expected performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

While specific parameters should be optimized for the instrument in use, the following provides a typical starting point for the analysis of 3-methylxanthine and its deuterated internal standard.

Table 1: Typical LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Optimized for separation of 3-methylxanthine from other matrix components |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions (Proposed) | |

| 3-Methylxanthine | Precursor Ion (m/z): 167.1 -> Product Ion(s): (To be determined empirically) |

| This compound | Precursor Ion (m/z): 170.1 -> Product Ion(s): (To be determined empirically) |

Sample Preparation Protocols

Three distinct protocols for the preparation of plasma or urine samples are detailed below. The choice of method will depend on the sample matrix, required sensitivity, and available resources.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for sample cleanup and concentration, resulting in high recovery and reduced matrix effects.

Experimental Protocol

-

Sample Pre-treatment:

-

To 1 mL of plasma or urine, add a known concentration of the deuterated 3-methylxanthine internal standard solution.

-

Vortex mix for 10 seconds.

-

Acidify the sample by adding 1 mL of 0.1 M HCl.

-

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing:

-

3 mL of methanol

-

3 mL of deionized water

-

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Pass the sample through the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 3 mL of deionized water to remove polar interferences.

-

Wash the cartridge with 3 mL of 5% methanol in water to remove less polar interferences.

-

Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

-

-

Elution:

-

Elute the 3-methylxanthine and the deuterated internal standard from the cartridge with 2 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

Workflow Diagram

Caption: Solid-Phase Extraction (SPE) Workflow.

Quantitative Data

The following table presents typical performance data for the analysis of theophylline and its metabolites, including 3-methylxanthine, using an LC-MS/MS method. While a deuterated standard for 3-methylxanthine was not used in this specific study, the data is representative of the performance achievable with a robust sample preparation and analytical method. The use of a deuterated standard is expected to further improve precision and accuracy.

Table 2: Performance Data for Methylxanthine Analysis (SPE-LC-MS/MS)

| Parameter | 3-Methylxanthine | Theophylline | 1-Methylxanthine |

| Linearity Range (µg/mL) | 0.1 - 30 | 0.05 - 30 | 0.05 - 30 |

| Intra-day Precision (%RSD) | < 13% | < 13% | < 13% |

| Inter-day Precision (%RSD) | < 13% | < 13% | < 13% |

| Accuracy (%RE) | -8.8% to 9.7% | -8.8% to 9.7% | -8.8% to 9.7% |

| Recovery | High | High | High |

| LOD (µg/mL) | ~0.03 | ~0.015 | ~0.015 |

| LOQ (µg/mL) | 0.1 | 0.05 | 0.05 |

Data adapted from a validated method for theophylline and its metabolites in rat plasma. The use of a dedicated deuterated internal standard for 3-methylxanthine is expected to yield similar or improved performance.

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Experimental Protocol

-

Sample Preparation:

-

To 500 µL of plasma or urine in a glass tube, add a known concentration of the deuterated 3-methylxanthine internal standard solution.

-

Vortex mix for 10 seconds.

-

-

Extraction:

-

Add 2 mL of an organic extraction solvent (e.g., 20% isopropanol in chloroform).

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Solvent Transfer:

-

Carefully transfer the organic (lower) layer to a clean glass tube, avoiding the aqueous layer and any precipitated protein at the interface.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

Workflow Diagram

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Quantitative Data

The following table presents representative validation data for the analysis of caffeine and its metabolites using a deuterated internal standard. This data illustrates the high recovery and minimal matrix effects that can be achieved with LLE when a stable isotope-labeled internal standard is employed.

Table 3: Performance Data for Methylxanthine Analysis (LLE-LC-MS/MS with Deuterated IS)

| Parameter | Caffeine | Theobromine | Theophylline |

| Linearity Range (ng/mL) | 3.9 - 582.6 | 3.6 - 540.5 | 3.6 - 540.5 |

| Intra-day Precision (%CV) | 1.6 - 8.4% | 1.6 - 8.4% | 1.6 - 8.4% |

| Inter-day Precision (%CV) | 1.6 - 8.4% | 1.6 - 8.4% | 1.6 - 8.4% |

| Accuracy (%Bias) | Within ±15% | Within ±15% | Within ±15% |

| Recovery | 73 - 79% | 84 - 91% | 84 - 91% |

| Matrix Effect | Minimal | Minimal | Minimal |

| LOQ (ng/mL) | 3.9 | 3.6 | 3.6 |

Data adapted from a validated method for caffeine and its metabolites in human plasma using ¹³C₃-caffeine and theobromine-d₆ as internal standards.

Protein Precipitation

Protein precipitation is a rapid and simple method for removing proteins from biological samples prior to analysis. It is particularly useful for high-throughput applications.

Experimental Protocol

-

Sample Preparation:

-

To 100 µL of plasma in a microcentrifuge tube, add a known concentration of the deuterated 3-methylxanthine internal standard solution.

-

Vortex mix for 10 seconds.

-

-

Precipitation:

-

Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortex mix vigorously for 1 minute to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

-

Evaporation and Reconstitution (Optional but Recommended):

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

Workflow Diagram

Caption: Protein Precipitation Workflow.

Quantitative Data

The quantitative performance of the protein precipitation method, when used with a deuterated internal standard, is expected to be comparable to that of LLE, as demonstrated in Table 3. The use of a deuterated internal standard is critical to compensate for potential matrix effects and any variability in the precipitation and recovery steps.

Conclusion

The choice of sample preparation technique for the analysis of 3-methylxanthine will depend on the specific requirements of the study. Solid-phase extraction offers the most thorough sample cleanup and is ideal for achieving the lowest limits of quantification. Liquid-liquid extraction provides a good balance between cleanup efficiency and ease of use. Protein precipitation is the simplest and fastest method, well-suited for high-throughput screening.

Regardless of the chosen method, the incorporation of a deuterated internal standard is paramount for achieving accurate and precise quantification of 3-methylxanthine in complex biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for 3-methylxanthine.

References

- 1. 3-Methylxanthine | 1076-22-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

Application of 3-Methylxanthine-d3 in Pharmacokinetic Studies of Theophylline

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline is a methylxanthine drug utilized in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing therapeutic efficacy and minimizing toxicity, given its narrow therapeutic window. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification in pharmacokinetic and drug metabolism studies.[2] 3-Methylxanthine-d3, a deuterated analog of the theophylline metabolite 3-methylxanthine, serves as an ideal internal standard for the quantitative analysis of theophylline and its metabolites. Its utility lies in its chemical and physical similarity to the analyte, allowing it to compensate for variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the bioanalytical method.[2][3]

Theophylline Metabolism

In adults, approximately 90% of a theophylline dose is metabolized in the liver.[1] The primary metabolic pathways include N-demethylation and 8-hydroxylation. The N-demethylation of theophylline yields 3-methylxanthine and 1-methylxanthine, while 8-hydroxylation forms 1,3-dimethyluric acid. The cytochrome P450 enzyme CYP1A2 is a key catalyst in the demethylation to 3-methylxanthine. About 15-20% of a theophylline dose is excreted in the urine as 3-methylxanthine.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the pharmacokinetic analysis of theophylline and its metabolites.

Table 1: Pharmacokinetic Parameters of Theophylline and 3-Methylxanthine

| Parameter | Theophylline | 3-Methylxanthine | Species | Reference |

| Elimination Half-life (t½) | Varies with dose | - | Human | |

| Clearance (CL) | 1.50 ml/kg/min | 14.4 ml/kg/min | Guinea Pig | |

| Volume of Distribution (Vd) | 392 - 528 ml/kg | - | Guinea Pig | |

| Fraction Excreted in Urine | 13.7 - 16.8% | 11.5 - 13.7% (as metabolite) | Human |

Table 2: LC-MS/MS Method Parameters for Theophylline Analysis

| Parameter | Value | Reference |

| Internal Standard (IS) | This compound (proposed) / Phenacetin (example) | |

| Linearity Range | 50.4 - 5062.1 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 50.4 ng/mL | |

| Intra-day Precision (%CV) | < 9% | |

| Inter-day Precision (%CV) | < 9% | |

| Accuracy | 89 - 106% | |

| Recovery (Theophylline) | 39.3% | |

| Recovery (IS - Phenacetin) | 57.0% |

Experimental Protocols

Preparation of Stock and Working Solutions

This protocol outlines the preparation of stock solutions, calibration standards, and quality control samples.

Materials:

-

Theophylline reference standard

-

This compound (Internal Standard, IS)

-

Methanol (HPLC grade)

-

Dimethyl sulfoxide (DMSO)

-

Control human plasma (with K2EDTA as anticoagulant)

Procedure:

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the theophylline reference standard in methanol to obtain a 1 mg/mL stock solution.

-

Accurately weigh and dissolve this compound in methanol to obtain a 1 mg/mL IS stock solution.

-

-

Working Solutions:

-

Prepare a series of theophylline working solutions by serially diluting the stock solution with 50:50 methanol:water for spiking into blank plasma to create calibration standards.

-

Prepare a separate set of working solutions for quality control (QC) samples at low, medium, and high concentrations.

-

-

Internal Standard Working Solution:

-

Dilute the this compound stock solution with methanol to a final concentration of 0.5 µg/mL.

-

Sample Preparation from Plasma

This protocol describes the extraction of theophylline from plasma samples using protein precipitation.

Materials:

-